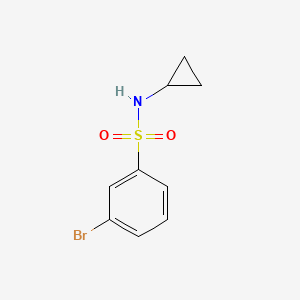

3-溴-N-环丙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-bromo-N-cyclopropylbenzenesulfonamide is a compound that can be associated with a family of brominated benzenesulfonamides, which are known for their utility in various chemical reactions and potential applications in drug delivery and medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds such as N-bromo and N,N-dibromobenzenesulfonamides have been investigated for their reactivity and inclusion in complexation with other molecules .

Synthesis Analysis

The synthesis of brominated benzenesulfonamides typically involves the use of brominating agents or the direct halogenation of benzenesulfonamides. For instance, N,N-dibromobenzenesulfonamide, a related compound, can be easily prepared in high yield and has been used as an effective brominating agent for various substrates . The synthesis process is crucial as it impacts the purity, yield, and subsequent applicability of the compound in different chemical reactions.

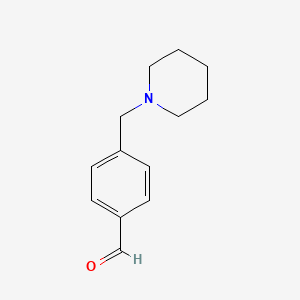

Molecular Structure Analysis

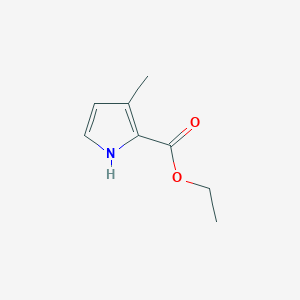

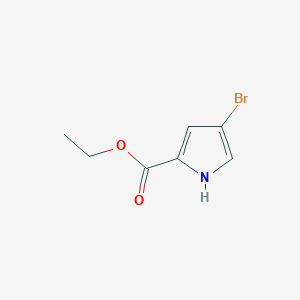

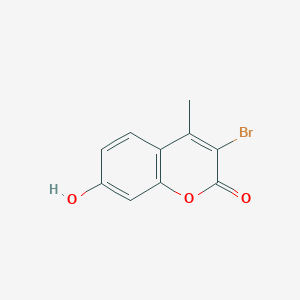

The molecular structure of bromobenzenesulfonamides is characterized by the presence of a bromine atom attached to the benzene ring, which is further substituted with a sulfonamide group. The structure of these compounds can be elucidated using techniques such as NMR spectroscopy and molecular modeling, as demonstrated in the study of a new NPY-5 antagonist bromobenzenesulfonamide . The presence of the bromine atom significantly influences the molecular conformation and reactivity of these compounds.

Chemical Reactions Analysis

Bromobenzenesulfonamides participate in various chemical reactions, including oxidizing titrations, addition reactions with olefins, and bromination of carbanionic substrates. For example, sodium N-bromo-p-nitrobenzenesulfonamide has been used as an oxidizing titrant for direct titrations of various compounds . N,N-dibromobenzenesulfonamide has been shown to add to cyclopentene and dihydropyran, forming different reaction products . These reactions are often regioselective and can proceed under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzenesulfonamides are influenced by the substituents on the benzene ring and the nature of the halogen atom. The vibrational spectroscopic properties of nitrobenzenesulfonamides have been studied using FT-IR and FT-Raman techniques, along with DFT quantum chemical calculations, providing insights into the effects of substituents on the characteristic bands in the spectra . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.

科学研究应用

光动力疗法应用

合成了用苯磺酰胺衍生物基团取代的锌酞菁,显示出光动力疗法(一种替代癌症治疗方法)的巨大潜力。这些化合物由于其高单线态氧量子产率和良好的荧光特性,特别适用于癌症治疗中的 II 型光敏剂 (Pişkin、Canpolat 和 Öztürk,2020)。

苯腈的合成

N-氰基-N-苯基-对甲基苯磺酰胺,一种相关化合物,已被用作亲电氰化试剂来合成各种苯腈。此工艺在生产药物中间体中具有重要意义 (Anbarasan、Neumann 和 Beller,2011)。

抗癌特性

结构相似的甲基苯磺酰胺化合物已被研究其作为 CCR5 拮抗剂的潜力,针对人类 HIV-1 感染预防。这些化合物显示出在该领域开发药物的希望 (程德举,2015)。

光物理和光化学性质

合成和研究具有新型苯磺酰胺衍生物取代基的锌(II)酞菁已证明在光催化中具有应用。由于这些化合物的光敏化能力,其性质适用于光催化应用 (Öncül、Öztürk 和 Pişkin,2021)。

抗真菌应用

新型多功能芳磺酰胺已显示出作为针对糠秕马拉色菌的杀真菌剂的潜力,表明在皮肤病药物的开发(特别是脂溢性皮炎)中应用 (Trifonov 等人,2020)。

安全和危害

The safety information available indicates that 3-bromo-N-cyclopropylbenzenesulfonamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

This compound is a sulfonamide derivative, and sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid . .

Mode of Action

As a sulfonamide derivative, it may potentially inhibit the activity of certain enzymes, leading to disruption of essential biochemical processes . The exact interactions and resulting changes induced by this compound are subjects of ongoing research.

Biochemical Pathways

Sulfonamides typically interfere with the synthesis of folic acid in bacteria, disrupting DNA replication and cell division

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile .

Result of Action

As a sulfonamide derivative, it may potentially inhibit bacterial growth by disrupting folic acid synthesis . .

Action Environment

Factors such as pH, temperature, and the presence of other compounds can significantly impact the activity of a chemical compound .

属性

IUPAC Name |

3-bromo-N-cyclopropylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-7-2-1-3-9(6-7)14(12,13)11-8-4-5-8/h1-3,6,8,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTJMJZYULYDMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429168 |

Source

|

| Record name | 3-bromo-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-cyclopropylbenzenesulfonamide | |

CAS RN |

876694-43-8 |

Source

|

| Record name | 3-bromo-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)

![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)

![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)